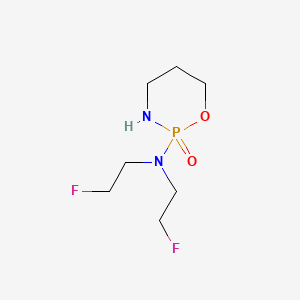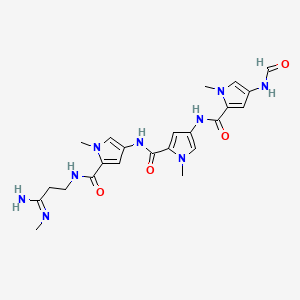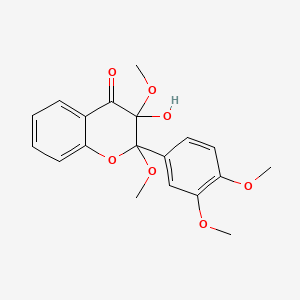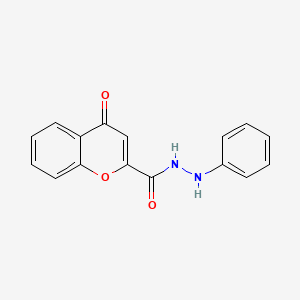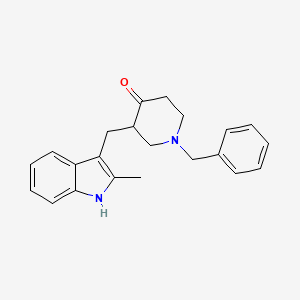
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure that combines an indole moiety with a piperidinone ring, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the 2-methyl group.
Formation of the Piperidinone Ring: The piperidinone ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.
Final Coupling: The indole and piperidinone moieties are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which may contribute to its biological activities. The piperidinone ring can also interact with enzymes and proteins, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-(5-methyl-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.
1H-Indole-3-ethanamine, N-methyl-: A compound with a similar indole moiety but different functional groups.
Uniqueness
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone is unique due to its combination of an indole moiety with a piperidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
37125-93-2 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
1-benzyl-3-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-one |
InChI |
InChI=1S/C22H24N2O/c1-16-20(19-9-5-6-10-21(19)23-16)13-18-15-24(12-11-22(18)25)14-17-7-3-2-4-8-17/h2-10,18,23H,11-15H2,1H3 |
InChIキー |
JEMVFDMEPWNLEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)CC3CN(CCC3=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



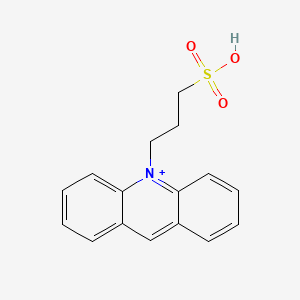


![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)

![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

